molecular formula C20H23N3O5S B3570424 N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B3570424
M. Wt: 417.5 g/mol
InChI Key: QPHVUQATCAAKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as NMS-873, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2012 by researchers at the University of Michigan, and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide works by binding to the ATP-binding site of Hsp70, preventing the protein from carrying out its normal chaperone functions. This leads to the accumulation of misfolded proteins and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing cell death in cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of genes involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its specificity for Hsp70, which makes it a useful tool for studying the role of this protein in cancer cells. However, one limitation of using this compound is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of Hsp70, which could have even greater therapeutic potential in cancer treatment. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their efficacy. Finally, there is interest in exploring the role of Hsp70 in other diseases, such as neurodegenerative disorders, and the potential of this compound as a therapeutic agent in these conditions.

Scientific Research Applications

N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been shown to have potential therapeutic applications in cancer treatment, as it has been found to inhibit the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is a chaperone protein that plays a critical role in protein folding and stability, and is overexpressed in many types of cancer cells. By inhibiting the activity of Hsp70, this compound has been shown to induce cell death in cancer cells, while having little effect on normal cells.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-16-10-12-21(13-11-16)20(24)15-22(17-6-5-7-18(14-17)23(25)26)29(27,28)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVUQATCAAKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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